2-Nitrothiophene-3-sulfonyl chloride
Overview
Description
2-Nitrothiophene-3-sulfonyl chloride is an organic compound with the molecular formula C₄H₂ClNO₄S₂. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrothiophene-3-sulfonyl chloride typically involves the nitration of thiophene followed by sulfonation and chlorination. One common method starts with the nitration of thiophene to produce 2-nitrothiophene. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield 2-nitrothiophene-3-sulfonic acid. Finally, the sulfonic acid is converted to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Nitrothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro and sulfonyl chloride groups make the thiophene ring highly reactive towards nucleophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, often in the presence of a base.
Reduction: Common reducing agents include hydrogen gas with a catalyst, metal hydrides, and iron with hydrochloric acid.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated thiophenes.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and thiophenes with various substituents.
Reduction: The major product is 2-amino-3-thiophenesulfonyl chloride.
Scientific Research Applications
2-Nitrothiophene-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of drugs targeting various diseases, including cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Nitrothiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The nitro group enhances the electrophilicity of the sulfonyl chloride group, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations to introduce functional groups into the thiophene ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrothiophene-3-sulfonyl fluoride
- 2-Nitrothiophene-3-sulfonic acid
- 2-Nitrothiophene-3-sulfonamide
Uniqueness
2-Nitrothiophene-3-sulfonyl chloride is unique due to its dual functional groups (nitro and sulfonyl chloride), which impart distinct reactivity patterns.
Properties
IUPAC Name |
2-nitrothiophene-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO4S2/c5-12(9,10)3-1-2-11-4(3)6(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEQUOBMHCCRCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421602-28-9 | |
Record name | 2-nitrothiophene-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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